

# Spectroscopic and Synthetic Profile of 2-Azaadamantane Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: 2-Azaadamantane hydrochloride

Cat. No.: B570468

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and experimental protocols related to **2-azaadamantane hydrochloride**. This information is critical for its application in research and drug development.

## Spectroscopic Data

While a complete, publicly available dataset for **2-azaadamantane hydrochloride** is not readily available, this section presents the known spectroscopic data for the free base, 2-azaadamantane, and provides expected characteristics for the hydrochloride salt based on spectroscopic principles and data from related adamantane derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR:

The proton NMR spectrum of the free base, 2-azaadamantane, has been reported. The hydrochloride salt is expected to show a downfield shift of protons adjacent to the nitrogen atom due to the positive charge.<sup>[1]</sup>

Table 1:  $^1\text{H}$  NMR Data

Compound	Chemical Shift ( $\delta$ ) ppm
2-Azaadamantane (free base) in CDCl <sub>3</sub>	3.19 (bs, 1H), 2.52 (bs, 1H), 2.10-1.95 (m, 6H), 1.90-1.85 (m, 2H), 1.82-1.75 (m, 4H)[2]
2-Azaadamantane Hydrochloride (Expected)	Protons $\alpha$ to the N-H <sup>+</sup> group are expected to shift downfield.

### <sup>13</sup>C NMR:

Specific <sup>13</sup>C NMR data for **2-azaadamantane hydrochloride** is not available in the reviewed literature. However, the carbon chemical shifts for adamantane and its derivatives are well-documented and can be used for estimation.[3] The protonation of the nitrogen atom in 2-azaadamantane to form the hydrochloride salt is expected to induce a downfield shift in the adjacent carbon atoms.

Table 2: <sup>13</sup>C NMR Data (Reference)

Compound	Carbon	Chemical Shift ( $\delta$ ) ppm
Adamantane	CH	28.46
	CH <sub>2</sub>	37.85
2-Adamantanone	C=O	218.4
	CH	41.2
	CH <sub>2</sub>	27.2, 37.5, 38.2
1-Adamantanamine Hydrochloride	C-N	51.5
	CH	34.7
	CH <sub>2</sub>	29.9, 41.1

## Infrared (IR) Spectroscopy

A specific IR spectrum for **2-azaadamantane hydrochloride** has not been identified in the literature. However, the spectrum is expected to exhibit characteristic peaks for adamantane structures and amine hydrochlorides.

Table 3: Expected IR Absorptions for **2-Azaadamantane Hydrochloride**

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Notes
N-H <sup>+</sup> stretch	2400-3000 (broad)	Characteristic of amine salts.
C-H stretch (adamantyl)	2850-2950	Typical for saturated hydrocarbons.
C-N stretch	1000-1250	
C-C stretch (adamantyl cage)	Fingerprint region	Complex pattern typical for the rigid cage structure.

## Mass Spectrometry (MS)

The mass spectrum of the free base, 2-azaadamantane, shows a molecular ion peak ([M]<sup>+</sup>) at m/z 138.<sup>[2]</sup> For the hydrochloride salt, under appropriate ionization conditions such as electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]<sup>+</sup> of the free base at m/z 138, corresponding to the 2-azaadamantane cation. Depending on the conditions, adduct ions with the chloride counter-ion might also be observed.<sup>[4][5]</sup>

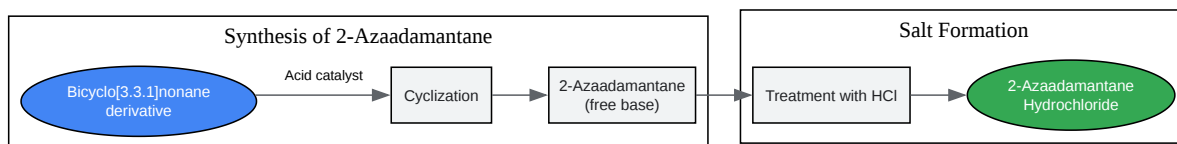
Table 4: Mass Spectrometry Data

Compound	m/z	Interpretation
2-Azaadamantane (free base)	138	[M] <sup>+</sup> <sup>[2]</sup>
2-Azaadamantane Hydrochloride (Expected)	138	[M+H] <sup>+</sup> of the free base

## Synthesis of 2-Azaadamantane Hydrochloride

Several synthetic routes to 2-azaadamantane have been reported. A common method involves the cyclization of a bicyclo[3.3.1]nonane derivative. The hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

## Synthetic Workflow



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Caption: Synthetic workflow for **2-azaadamantane hydrochloride**.

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2-azaadamantane hydrochloride** are not explicitly available. The following are generalized protocols based on standard laboratory practices for similar organic compounds.

### NMR Spectroscopy

A sample of **2-azaadamantane hydrochloride** (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>, or CD<sub>3</sub>OD) in a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for <sup>1</sup>H). Chemical shifts would be referenced to an internal standard (e.g., TMS or the residual solvent peak). For <sup>13</sup>C NMR, a proton-decoupled spectrum would be acquired.

### Infrared (IR) Spectroscopy

The IR spectrum of solid **2-azaadamantane hydrochloride** could be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) would be finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet.<sup>[6]</sup> The spectrum would then be recorded using an FTIR spectrometer. Alternatively, a thin film could be prepared by dissolving

the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7]

## Mass Spectrometry

For a hydrochloride salt like **2-azaadamantane hydrochloride**, electrospray ionization (ESI) is a suitable technique. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer. In positive ion mode, the instrument would be set to detect the protonated molecule of the free base ( $[\text{C}_9\text{H}_{15}\text{N} + \text{H}]^+$ ) at  $m/z$  138. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition.

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